![molecular formula C12H14O B13290208 3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13290208.png)
3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is a chemical compound with the molecular formula C₁₂H₁₄O It is a member of the benzoannulene family, characterized by a fused ring structure that includes a benzene ring and a cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives, which undergo cyclization in the presence of acid catalysts to form the desired benzoannulene structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as HPLC and NMR, ensures consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzoannulene derivatives.
Scientific Research Applications
3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one
- 2,3,6,7-Tetrahydro-9-methyl-1H,5H-benzo[ij]quinolizine
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one
Uniqueness
3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoannulene derivatives and can lead to different applications and properties.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C12H14O/c1-9-5-6-10-3-2-4-12(13)8-11(10)7-9/h5-7H,2-4,8H2,1H3 |
InChI Key |
TXQXFOOPUKNRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC(=O)C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
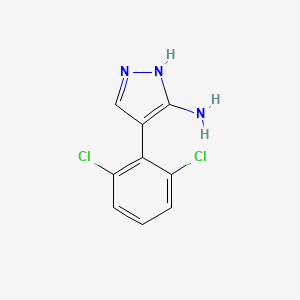
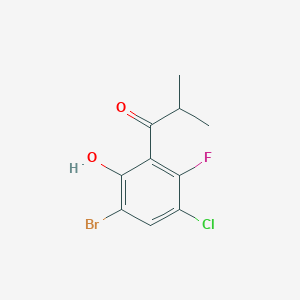
![(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13290137.png)
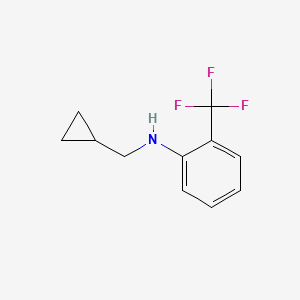
![5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13290139.png)
![2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol](/img/structure/B13290140.png)
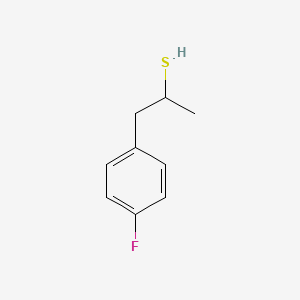
![6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13290171.png)
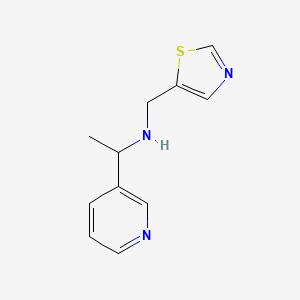
amine](/img/structure/B13290180.png)
![2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid](/img/structure/B13290197.png)

![2-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13290206.png)
